

# A Comparative Analysis of Disulfurous Acid and Sulfurous Acid as Food Additives

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## Compound of Interest

Compound Name: Disulfurous acid

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This guide provides a detailed comparison of **disulfurous acid** and sulfurous acid for their application as food additives, with a focus on their chemical properties, mechanisms of action, and efficacy. This document is intended for researchers, scientists, and professionals in the field of drug and food development.

It is crucial to understand that neither **disulfurous acid** nor sulfurous acid are used directly as food additives in their pure, free-acid forms. They are highly unstable and exist as "phantom acids."<sup>[1]</sup> Instead, their precursors—sulfur dioxide (SO<sub>2</sub>) and various sulfite salts such as sodium metabisulfite, potassium metabisulfite, sodium bisulfite, and sodium sulfite—are added to food products.<sup>[2][3]</sup> Upon dissolution in the aqueous environment of food, these agents establish a complex chemical equilibrium involving sulfur dioxide (SO<sub>2</sub>), sulfurous acid (H<sub>2</sub>SO<sub>3</sub>), bisulfite ions (HSO<sub>3</sub><sup>-</sup>), and sulfite ions (SO<sub>3</sub><sup>2-</sup>).<sup>[4]</sup> **Disulfurous acid** (H<sub>2</sub>S<sub>2</sub>O<sub>5</sub>), also known as pyrosulfurous acid, is the theoretical acid from which disulfites (metabisulfites) are derived. When a metabisulfite salt is dissolved in water, it hydrolyzes to yield two equivalents of the bisulfite ion.<sup>[2]</sup>

## Chemical and Physical Properties

The primary distinction between the use of a metabisulfite salt (representing **disulfurous acid**) and a bisulfite salt (representing sulfurous acid) lies in the concentration of the active bisulfite ion delivered per mole of the compound. Sodium metabisulfite is a more concentrated source of bisulfite compared to sodium bisulfite on a molar mass basis.<sup>[2]</sup>

Property	Sulfurous Acid (from Sodium Bisulfite)	Disulfurous Acid (from Sodium Metabisulfite)	Reference(s)
Chemical Formula of Salt	NaHSO <sub>3</sub>	Na <sub>2</sub> S <sub>2</sub> O <sub>5</sub>	[2][5]
Molar Mass of Salt	104.06 g/mol	190.11 g/mol	[2]
Appearance of Salt	White crystalline powder	White or yellowish-white crystalline powder	[5]
Odor of Salt	Slight sulfur odor	Pungent sulfur dioxide-like odor	[5]
Bisulfite Equivalence	1 mole NaHSO <sub>3</sub> → 1 mole HSO <sub>3</sub> <sup>-</sup>	1 mole Na <sub>2</sub> S <sub>2</sub> O <sub>5</sub> + H <sub>2</sub> O → 2 moles HSO <sub>3</sub> <sup>-</sup>	[2]
E Number (for sodium salts)	E222 (Sodium bisulfite)	E223 (Sodium metabisulfite)	[6]

## Mechanism of Action in Food Preservation

The preservative effects of sulfites are twofold: antimicrobial and antioxidant.[3][7] These actions are highly dependent on the pH of the food matrix, which governs the equilibrium between the different sulfur(IV) species.[3]

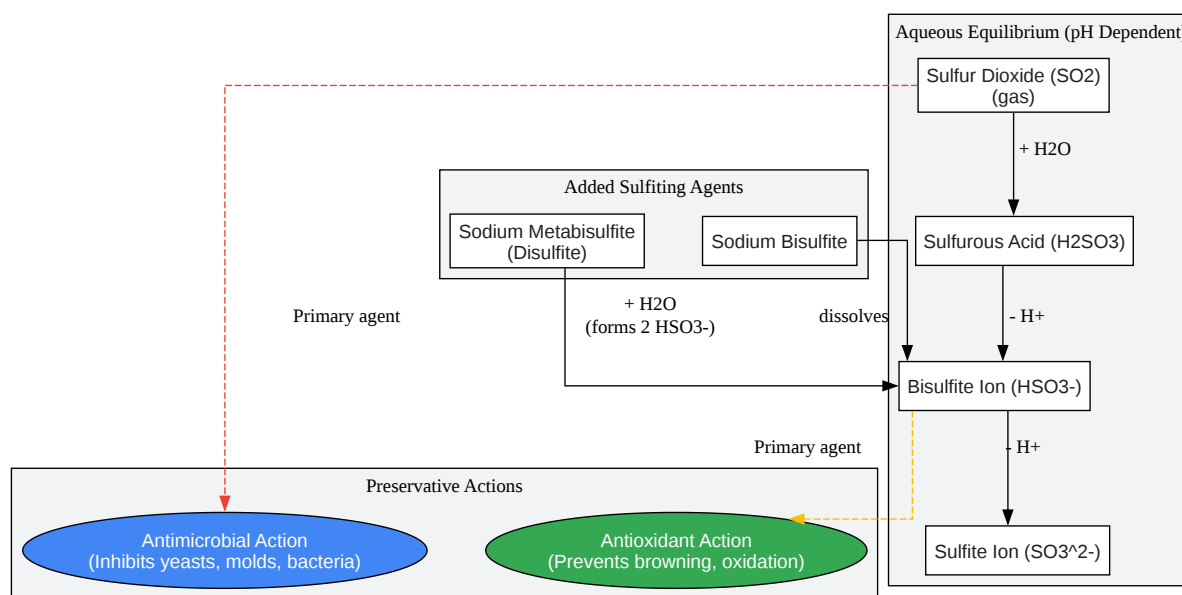
### Antimicrobial Action

The primary antimicrobial agent is undissociated molecular sulfur dioxide (SO<sub>2</sub>).[8][9] SO<sub>2</sub> can diffuse through the cell membranes of microorganisms and disrupt their metabolic processes by interfering with enzymes and cellular functions, leading to inhibition of growth or cell death.[4][8] The concentration of molecular SO<sub>2</sub> increases as the pH decreases (becomes more acidic).[3] Therefore, the antimicrobial efficacy of sulfites is significantly greater in acidic foods.

### Antioxidant Action

Sulfites act as potent antioxidants by scavenging oxygen and inhibiting both enzymatic and non-enzymatic browning reactions.[3][10] They can prevent the degradation of food quality, including the preservation of color and flavor.[3] The bisulfite ion ( $\text{HSO}_3^-$ ) is a key player in this antioxidant activity.[11] It acts as a reducing agent, for instance, by converting quinones back to colorless diphenols, thus preventing the formation of brown pigments catalyzed by the enzyme polyphenol oxidase (PPO).[10][12]

The relationship between the various sulfur(IV) species in an aqueous food system can be visualized as follows:



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Sulfiting agents equilibrium and function in food.

## Experimental Protocols

To quantitatively assess the efficacy of sulfiting agents, standardized experimental protocols are employed. Below are outlines for key assays.

### Iodometric Titration for Total Sulfite Content

This method provides a direct measure of the total sulfite content, reflecting the reducing capacity of the additive.

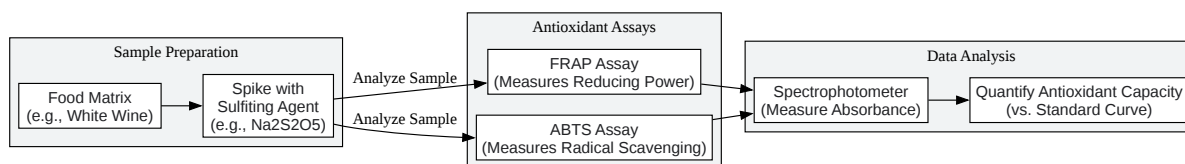
- Principle: Bisulfite ions react with a known excess of iodine. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint.<sup>[2]</sup>
- Procedure:
  - An accurately weighed sample of the sulfiting agent (e.g., sodium metabisulfite) is dissolved in a known volume of deionized, deoxygenated water.
  - A precise volume of this solution is added to an excess of a standardized iodine solution.
  - The solution is allowed to react for a defined period in a stoppered flask to prevent iodine loss.
  - The excess iodine is titrated with a standard solution of sodium thiosulfate until the yellow color of the iodine fades.
  - Starch indicator is added, producing a blue-black color.
  - Titration is continued until the blue color disappears, marking the endpoint.
  - The amount of sulfite is calculated based on the stoichiometry of the reactions.

### Determination of Antioxidant Activity

Several spectrophotometric assays can be used to evaluate the antioxidant capacity of sulfites.

- Ferric Reducing Antioxidant Power (FRAP) Assay:
  - Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine ( $\text{Fe}^{3+}$ -TPZ) complex to the ferrous ( $\text{Fe}^{2+}$ ) form, which has an intense blue color that can be measured spectrophotometrically at 593 nm.[\[13\]](#)
  - Procedure:
    - Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a  $\text{FeCl}_3$  solution.
    - Add a small volume of the sample (e.g., a wine sample with added sulfites) to the FRAP reagent.
    - Monitor the absorbance at 593 nm over a set time.
    - Quantify the antioxidant capacity by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as  $\text{FeSO}_4$ .[\[14\]](#)
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
  - Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation ( $\text{ABTS}^{\bullet+}$ ). The reduction of the blue-green  $\text{ABTS}^{\bullet+}$  to its colorless neutral form is monitored spectrophotometrically at 734 nm.[\[13\]](#)
  - Procedure:
    - Generate the  $\text{ABTS}^{\bullet+}$  radical by reacting ABTS with potassium persulfate.
    - Dilute the  $\text{ABTS}^{\bullet+}$  solution with a buffer to a specific absorbance at 734 nm.
    - Add the sample containing sulfites to the  $\text{ABTS}^{\bullet+}$  solution.
    - Record the decrease in absorbance after a specific incubation time.
    - Calculate the percentage of inhibition or compare it to a standard antioxidant like Trolox.[\[14\]](#)

The workflow for evaluating antioxidant activity can be visualized as follows:



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Experimental workflow for antioxidant analysis.

## Determination of Antimicrobial Activity

The antimicrobial efficacy can be determined by challenging various microorganisms with different concentrations of the sulfiting agent in a suitable growth medium or food matrix.

- Principle: The minimum inhibitory concentration (MIC) is determined by exposing microorganisms to serial dilutions of the sulfiting agent. The lowest concentration that prevents visible growth is the MIC.
- Procedure:
  - Prepare a series of dilutions of the sulfiting agent in a liquid growth medium (e.g., nutrient broth for bacteria, yeast extract peptone dextrose broth for yeast).
  - Inoculate each dilution with a standardized suspension of the target microorganism (e.g., *Saccharomyces cerevisiae*, *E. coli*).
  - Include a positive control (microorganism with no sulfite) and a negative control (medium with no microorganism).
  - Incubate the cultures under appropriate conditions (temperature, time).

- Visually inspect for turbidity or use a spectrophotometer to measure optical density to determine the lowest concentration that inhibits growth.

## Comparative Performance

While both bisulfite and metabisulfite salts provide the same active chemical species in solution, their performance can be compared based on efficiency and stability.

- **Efficiency:** On a weight basis, sodium metabisulfite ( $\text{Na}_2\text{S}_2\text{O}_5$ ) is more efficient than sodium bisulfite ( $\text{NaHSO}_3$ ) because it yields two moles of the active bisulfite ion for every one mole of the salt.<sup>[2]</sup> This makes it a more economical choice for many applications.<sup>[2]</sup>
- **Stability:** Solid sodium metabisulfite is generally more stable than solid sodium bisulfite, offering a longer shelf life under proper storage conditions.<sup>[15]</sup> In aqueous solutions, however, both forms can be readily oxidized when exposed to air.<sup>[15]</sup>

## Conclusion

The choice between using a food additive that acts as a source of **disulfurous acid** (metabisulfites) versus sulfurous acid (bisulfites) is primarily a practical one based on chemical efficiency, stability, and economic factors. Both classes of compounds function through the same pH-dependent equilibrium of sulfur(IV) species in the food matrix, providing both antimicrobial and antioxidant protection. Sodium metabisulfite is a more concentrated and stable solid source of the active bisulfite ion compared to sodium bisulfite. For researchers and developers, the critical factor is achieving the desired concentration of the active sulfur(IV) species in the final product, which is governed by the amount of the sulfiting agent added and the pH of the food.

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